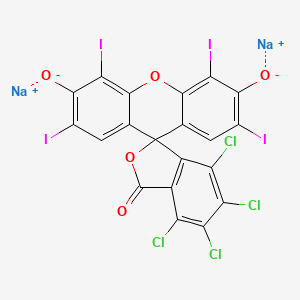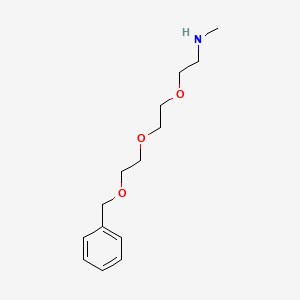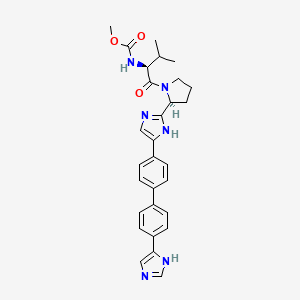
Rose Bengal (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rose Bengal (sodium) is a synthetic dye derived from fluorescein. It is known chemically as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt. This compound is widely used in various fields, including ophthalmology, microbiology, and cancer research. It is particularly noted for its ability to stain damaged cells, making it useful in diagnostic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rose Bengal (sodium) is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:
Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the molecule.
Chlorination: The iodinated fluorescein is then treated with chlorine to introduce chlorine atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of Rose Bengal (sodium) involves large-scale iodination and chlorination reactions under controlled conditions. The reaction mixture is typically heated to facilitate the incorporation of iodine and chlorine atoms into the fluorescein molecule. The final product is purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
Rose Bengal (sodium) undergoes various chemical reactions, including:
Oxidation: It can act as a photosensitizer, generating singlet oxygen when exposed to light.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The halogen atoms in Rose Bengal (sodium) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Light and oxygen are the primary reagents for the photosensitization reaction.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Singlet oxygen and other reactive oxygen species.
Reduction: Leuco Rose Bengal.
Substitution: Various substituted derivatives of Rose Bengal.
Wissenschaftliche Forschungsanwendungen
Rose Bengal (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: It is used to stain dead and degenerating cells, making it useful in cell viability assays.
Medicine: It is used in ophthalmology to diagnose damage to the conjunctiva and cornea. It is also being investigated as a potential treatment for cancer and skin conditions.
Industry: It is used in microbiology to inhibit bacterial growth and to stain yeast and mold colonies.
Wirkmechanismus
The mechanism of action of Rose Bengal (sodium) involves its ability to generate singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cells, leading to cell death. In cancer treatment, Rose Bengal (sodium) is injected directly into tumors, where it generates singlet oxygen to kill cancer cells. The compound also has a direct cytotoxic effect on microorganisms and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Rose Bengal (sodium) is unique due to its ability to generate singlet oxygen and its strong staining properties. Similar compounds include:
Fluorescein: The parent compound of Rose Bengal, used primarily as a fluorescent dye.
Eosin Y: Another halogenated fluorescein derivative, used as a biological stain.
Phloxine B: A related compound used in histology and microbiology.
Rose Bengal (sodium) stands out due to its higher halogen content, which enhances its staining and photosensitizing properties .
Eigenschaften
Molekularformel |
C20H2Cl4I4Na2O5 |
|---|---|
Molekulargewicht |
1017.6 g/mol |
IUPAC-Name |
disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 |
InChI-Schlüssel |
KCQREHTWEUECQT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)




